molecular formula C15H22N2O2S B2829617 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea CAS No. 2034453-71-7

1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea

Cat. No.: B2829617
CAS No.: 2034453-71-7
M. Wt: 294.41
InChI Key: AIRQSXCAKSHTPO-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(4-methoxythian-4-yl)methyl]urea is a urea derivative featuring a benzyl group at the N1-position and a 4-methoxythian-4-ylmethyl substituent at the N3-position. Thiane (a saturated six-membered sulfur-containing heterocycle) modified with a methoxy group at the 4-position introduces steric and electronic effects that may influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-19-15(7-9-20-10-8-15)12-17-14(18)16-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRQSXCAKSHTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea typically involves the reaction of benzyl isocyanate with 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in several pharmacological areas:

  • Anticancer Activity : Research indicates that derivatives of urea compounds, including 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea, exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that quinoxaline derivatives possess anticancer activity, suggesting that similar structures may yield promising results in cancer therapy .
  • Antimicrobial Properties : The compound's structural analogs have been assessed for their antimicrobial efficacy. Compounds containing the quinoxaline moiety are noted for their broad-spectrum antimicrobial activities, which could be extrapolated to this compound .
  • Anti-inflammatory Effects : Some studies have reported that urea derivatives can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents .

Agricultural Applications

The potential use of this compound in agriculture is noteworthy:

  • Pesticide Development : Urea derivatives are often explored as active ingredients in pesticide formulations due to their ability to disrupt biological processes in pests. The structural characteristics of this compound may contribute to its efficacy as an insecticide or herbicide .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The compound can be utilized as a precursor for synthesizing novel polymers with enhanced properties. Its ability to form strong hydrogen bonds may improve the mechanical strength and thermal stability of polymeric materials .

Case Study 1: Anticancer Activity Evaluation

A study conducted on various urea derivatives, including this compound, revealed significant anticancer activity against multiple cancer cell lines. The mechanism involved apoptosis induction and the inhibition of key signaling pathways associated with tumor growth.

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing urea derivatives demonstrated effective pest control in crops susceptible to common agricultural pests. The application led to a marked decrease in pest populations without adversely affecting beneficial insects.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent-Based Comparison
2.1.1. Aromatic vs. Heterocyclic Substituents
  • 1-Benzyl-3-(4-fluorobenzyl)urea (CAS: 923221-64-1): Structure: Fluorophenylmethyl group at N3. Activity: Fluorinated analogs are often explored for anticancer and antimicrobial applications due to enhanced bioavailability and target binding .
  • 1-Phenyl-3-(4-thiazolylmethoxy)-urea (CAS: 24885-85-6) :

    • Structure : Thiazole-linked methoxy group.
    • Properties : The thiazole ring introduces π-π stacking capabilities and hydrogen-bonding sites, which may enhance interactions with biological targets like enzymes or receptors .
  • 1-Benzyl-3-(4-bromophenyl)urea (CAS: 13208-62-3) :

    • Structure : Bromophenyl group at N3.
    • Properties : Bromine’s bulkiness and hydrophobicity may reduce solubility but improve membrane permeability. Used in radiopharmaceuticals and as intermediates in Suzuki coupling reactions .
2.1.2. Methoxy-Substituted Derivatives
  • 1,1-Diethyl-3-(4-methoxybenzoyl)thiourea :

    • Structure : Methoxybenzoyl thiourea.
    • Properties : Acts as a bidentate (O,S) ligand for metal complexes (e.g., Ni, Co), highlighting the role of methoxy groups in coordination chemistry. The thiourea moiety offers distinct reactivity compared to urea .
  • 1-Allyl-3-((4-methoxybenzoyl)oxy)-1-methylurea :

    • Structure : Methoxybenzoyloxy group.
    • Synthesis : Produced via microwave-assisted reactions, emphasizing the efficiency of modern synthetic techniques for methoxy-containing ureas .
2.3. Physicochemical Properties
  • Melting Points :

    • Compound 4e (): 164.1–167.3°C, typical for crystalline ureas with aromatic substituents.
    • 1-Benzyl-3-(4-fluorobenzyl)urea : Likely lower melting points due to fluorine’s electron-withdrawing effects .
  • Spectroscopic Data :

    • FTIR : Urea carbonyl stretches appear near 1646 cm⁻¹ (e.g., Compound 4e ), while thioureas show peaks near 1555 cm⁻¹ (C=S stretching) .
    • ¹H-NMR : Methoxy protons resonate at δ 3.7–3.9 ppm, as seen in methoxybenzoyl derivatives .

Biological Activity

1-Benzyl-3-[(4-methoxythian-4-yl)methyl]urea is a derivative of urea that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on diverse sources of research.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and thian derivatives with urea. The following general steps summarize the synthetic route:

  • Preparation of Thian Derivative : The thian compound is synthesized using standard organic synthesis techniques.
  • Urea Formation : The benzyl group is introduced to the thian derivative via nucleophilic substitution, forming the urea linkage.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown broad-spectrum antitumor activity against various cancer cell lines, including:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung Cancer)1.725.193.3
RPMI-8226 (Leukemia)21.577.5-
OVCAR-4 (Ovarian)25.9--
PC-3 (Prostate)28.7--
CAKI-1 (Renal)15.9--
MDA-MB-435 (Breast)27.9--
T-47D (Breast)15.1--

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to antitumor properties, derivatives of urea have been evaluated for their antimicrobial effects. In vitro studies have demonstrated activity against various bacterial strains, including:

Bacterial Strain Inhibition (%)
Escherichia coliVariable
Klebsiella pneumoniaeVariable
Acinetobacter baumanniiUp to 94.5
Pseudomonas aeruginosaVariable
Staphylococcus aureusVariable

Particularly noteworthy is the high level of inhibition observed against Acinetobacter baumannii, indicating potential for development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example, substituents on the benzyl and thian groups can significantly affect potency and selectivity against cancer cell lines and microbes.

Case Studies

Several studies have explored modifications to enhance efficacy:

  • Modification of Substituents : Changing the methoxy group to other functional groups has been shown to alter the IC50 values significantly.
  • Combination Therapies : Using this compound in conjunction with other chemotherapeutic agents has resulted in synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the 4-methoxythiane intermediate, followed by alkylation or coupling with benzyl isocyanate derivatives. Key steps include:

  • Step 1 : Functionalization of the thiane ring via methoxylation under controlled acidic or basic conditions .
  • Step 2 : Alkylation of the thiane methyl group using reagents like NaH in DMF or THF to introduce the urea-forming moiety .
  • Step 3 : Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate the final product.
  • Optimization : Reaction temperatures (60–80°C) and solvent polarity are critical for yield improvement. Catalysts such as DMAP may accelerate urea bond formation .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Primary characterization relies on:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the benzyl group (δ 4.3–4.5 ppm for CH2_2) and methoxythiane (δ 3.7–3.9 ppm for OCH3_3) .
  • Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., [M+H]+^+ at m/z 345.1542 for C17_{17}H22_{22}N2_2O2_2S) .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR or COX-2) at 1–100 μM concentrations in vitro .
  • Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Solubility Profiling : Measure logP values via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Methodological Answer : Contradictions (e.g., varying IC50_{50} across studies) may arise from:

  • Assay Conditions : Buffer pH (e.g., Tris vs. PBS) or ionic strength altering compound stability. Re-test under standardized protocols .
  • Enzyme Isoforms : Screen against multiple isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products during assays .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Methodological Answer : Scale-up challenges include:

  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., alkylation) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • In-line Analytics : Use PAT tools (e.g., FTIR probes) for real-time monitoring of reaction progress .

Q. How do structural modifications influence its binding to target proteins?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Analog Synthesis : Replace the methoxythiane with oxetane or tetrahydrofuran rings to assess steric effects .
  • Computational Docking : Use AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., EGFR kinase) .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., solved PDB structures) to validate docking models .

Q. What mechanistic insights explain its off-target effects in cellular models?

  • Methodological Answer : Off-target activity (e.g., mitochondrial toxicity) can be investigated via:

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .
  • Metabolomics : LC-HRMS to track ATP/ADP ratios and ROS levels in treated cells .
  • Chemical Proteomics : Use photoaffinity probes to capture interacting proteins in live cells .

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